2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide
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Overview
Description
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties
Preparation Methods
The synthesis of 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide in ethanol under reflux conditions to form the corresponding thiosemicarbazone . This intermediate is then reacted with phenacyl bromides or other suitable reagents to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an analgesic and anti-cancer agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation and pain . Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide include other pyrazole derivatives and thiazole-based compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, such as antioxidant and anti-cancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
881840-08-0 |
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Molecular Formula |
C25H20FN5O2 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C25H20FN5O2/c1-17-7-13-21(14-8-17)28-24(32)25(33)29-27-15-19-16-31(22-5-3-2-4-6-22)30-23(19)18-9-11-20(26)12-10-18/h2-16H,1H3,(H,28,32)(H,29,33)/b27-15+ |
InChI Key |
RIRKNOTYGFQGRE-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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